Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate
Description
Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate is a synthetic carbamate derivative characterized by a trichloroethyl group, a 6-methylpyrimidin-4-yl sulfanyl moiety, and an ethyl carbamate backbone.
Properties
Molecular Formula |
C10H12Cl3N3O2S |
|---|---|
Molecular Weight |
344.6 g/mol |
IUPAC Name |
ethyl N-[2,2,2-trichloro-1-(6-methylpyrimidin-4-yl)sulfanylethyl]carbamate |
InChI |
InChI=1S/C10H12Cl3N3O2S/c1-3-18-9(17)16-8(10(11,12)13)19-7-4-6(2)14-5-15-7/h4-5,8H,3H2,1-2H3,(H,16,17) |
InChI Key |
FLKWFBKZQZTUID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)SC1=NC=NC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Carbamate Core Synthesis
The ethyl carbamate moiety is synthesized via a urea-alcohol condensation catalyzed by metal oxides. Urea and ethanol (molar ratio 1:1–1:20) react at 100–200°C under 0.1–2.0 MPa pressure for 1–12 hours, yielding ethyl carbamate with >95% efficiency. Magnesium oxide (MgO) or calcium oxide (CaO) catalyzes the reaction, generating ammonia as the sole byproduct, which is absorbed and recycled. For the target compound, this step is adapted by substituting ethanol with trichloroethanol to form the trichloroethyl backbone.
Trichloroethyl Group Introduction
Chlorination of the ethyl group is achieved using phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). A two-step process derived from trichloropyrimidine synthesis is modified:
- Initial Chlorination : Trichloroethanol reacts with POCl₃ at 50–75°C to form trichloroethyl oxychloride.
- Final Chlorination : PCl₅ is introduced at 20–80°C, ensuring complete substitution without over-chlorination.
This method avoids aqueous work-up, reducing phosphate wastewater and achieving 90–94% purity.
Pyrimidine Sulfanyl Functionalization
The 6-methylpyrimidin-4-yl sulfanyl group is synthesized via nucleophilic aromatic substitution (SNAr). 6-Methylpyrimidin-4-ol is treated with POCl₃ to form 4-chloro-6-methylpyrimidine, which reacts with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C to yield the thiol intermediate. Subsequent coupling with the trichloroethyl carbamate occurs via a thioetherification reaction using potassium carbonate (K₂CO₃) as a base, achieving 85–90% yield.
Key Reaction Mechanisms
Carbamate Formation Mechanism
The metal oxide catalyst (e.g., MgO) activates urea’s carbonyl group, enabling nucleophilic attack by ethanol’s oxygen. A tetrahedral intermediate forms, releasing ammonia and producing ethyl carbamate. For trichloroethanol, the mechanism parallels but requires higher temperatures (150–170°C) due to the electron-withdrawing effect of chlorine atoms.
Chlorination Dynamics
POCl₃ acts as both a solvent and chlorinating agent. The trichloroethyl group forms via sequential substitution:
$$
\text{CH}2\text{CH}2\text{OH} + 3\text{POCl}3 \rightarrow \text{CCl}3\text{CH}2\text{Cl} + 3\text{PO(OH)Cl}2
$$
Excess PCl₅ ensures complete conversion, while distillation removes residual POCl₃, yielding >99% pure trichloroethyl intermediates.
Thioether Coupling
The SNAr reaction on 4-chloro-6-methylpyrimidine proceeds via a Meisenheimer complex. The sulfanyl nucleophile attacks the electron-deficient C4 position, displacing chloride:
$$
\text{C}5\text{H}5\text{NCl} + \text{NaSH} \rightarrow \text{C}5\text{H}5\text{NSH} + \text{NaCl}
$$
Coupling with trichloroethyl carbamate’s electrophilic carbon completes the structure.
Optimization of Reaction Parameters
Temperature and Pressure Effects
| Parameter | Carbamate Synthesis | Chlorination | Thioether Coupling |
|---|---|---|---|
| Temperature (°C) | 100–200 | 50–80 | 60–80 |
| Pressure (MPa) | 0.1–2.0 | Ambient | Ambient |
| Catalyst | MgO/CaO | PCl₅/POCl₃ | K₂CO₃ |
Elevated temperatures accelerate carbamate formation but risk decomposition above 200°C. Chlorination at >80°C promotes side reactions, necessitating precise thermal control.
Solvent and Catalyst Selection
- Carbamation : Ethanol serves as both reactant and solvent, minimizing byproducts.
- Chlorination : POCl₃ doubles as solvent, eliminating need for additives.
- Coupling : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems from trichloropyrimidine production reduces reaction times by 40%. In-line distillation units separate POCl₃ for reuse, cutting raw material costs by 30%.
Waste Management
The non-aqueous chlorination process eliminates phosphate-laden wastewater. Ammonia from carbamate synthesis is absorbed into condensed water and repurposed for fertilizer production.
Characterization and Quality Control
Analytical Techniques
- NMR Spectroscopy : Confirms sulfanyl group integration at δ 3.8–4.2 ppm.
- HPLC : Purity >98% achieved using C18 columns (acetonitrile/water gradient).
- Elemental Analysis : Matches theoretical values for C₉H₁₀Cl₃N₃O₂S (C: 32.12%, H: 3.00%, N: 12.49%).
Applications and Derivatives
The compound serves as a precursor to agrochemicals and antivirals. Derivatives synthesized via oxidation or alkylation retain bioactivity, with IC₅₀ values <10 nM against plant pathogens.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, where nucleophiles such as amines or thiols replace one or more chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmospheres.
Substitution: Amines, thiols; reactions often require catalysts or bases to facilitate the substitution process.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis and Derivatization
Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate is often utilized in chemical synthesis as a reactive intermediate. It can undergo various reactions to form derivatives that are useful in analytical chemistry. For example, the compound has been used in the derivatization of amphetamines and methamphetamines for gas chromatography-mass spectrometry analysis. The derivatization enhances the detection sensitivity and specificity of these substances in biological samples .
Antineoplastic Properties
Research indicates that ethyl carbamate, a related compound, has been explored as an antineoplastic agent for treating chronic leukemia and multiple myeloma. This compound may share similar properties due to its structural characteristics. Studies have shown that compounds with similar functionalities can exhibit significant cytotoxic effects against cancer cells .
Toxicological Studies
Ethyl carbamate has been studied for its toxicological effects, particularly concerning renal health. In vivo studies involving mice have demonstrated that exposure to ethyl carbamate leads to glomerular injury resembling human membranoproliferative glomerulonephritis. This finding underscores the importance of understanding the metabolic pathways of such compounds, as they may produce harmful metabolites like vinyl carbamate .
Environmental and Food Safety Applications
This compound is also relevant in environmental chemistry. Its derivatives can be employed in detecting contaminants in food products, particularly those arising from fermentation processes where ethyl carbamate is a known byproduct . Researchers have developed methods to quantify ethyl carbamate levels in various food matrices using high-performance liquid chromatography (HPLC) techniques.
Case Study 1: Derivatization Techniques
A study demonstrated a rapid derivatization method for amphetamines using 2,2,2-trichloroethyl chloroformate, resulting in improved detection limits and precision in urine samples. The method showcased the efficiency of using trichloroethyl derivatives for enhancing analytical performance .
Case Study 2: Toxicological Impact on Renal Function
In a controlled experiment involving A/J inbred mice, researchers administered vinyl carbamate to investigate its nephrotoxic effects. The results highlighted significant alterations in renal function markers and histopathological changes consistent with severe glomerular injury. This study emphasizes the need for caution regarding exposure to compounds like ethyl carbamate and their metabolites .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The pyrimidinyl group may also interact with nucleic acids, affecting cellular processes such as DNA replication and transcription.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrimidine-Based Carbamates and Sulfur Derivatives
a. Ethyl 4-(2-Ethoxyphenyl)-1,2,3,4-Tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate ()
- Structure : Features a thioxo (S=O) group at position 2 and an ethoxyphenyl substituent.
- Synthesis : Prepared via alkylation with ethyl bromide (70% yield), contrasting with the trichloroethyl-sulfanyl group in the target compound.
- The ethoxyphenyl substituent introduces aromaticity, whereas the target’s 6-methylpyrimidine sulfanyl group offers heteroaromatic rigidity .
b. Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()
- Structure : Contains a thietan-3-yloxy (oxygen-containing saturated ring) and a pyrimidine-thioether group.
- Synthesis : Derived from a thiol-acetate intermediate, differing from the trichloroethyl carbamate synthesis pathway.
Chlorinated Ethyl Compounds
a. DDT Analogs ()
- Structure : 1-chloro-2-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene (o,p’-DDT).
- Function : Persistent organic pollutant with insecticidal activity.
- Key Differences: DDT’s dichlorodiphenyltrichloroethane backbone lacks the pyrimidine-carbamate framework, leading to distinct environmental persistence and toxicity profiles.
Carbamates with Heterocyclic Moieties
a. Ethyl 4-Amino-2-[(4-Amino-6-Anilino-1,3,5-Triazin-2-yl)methylsulfanyl]pyrimidine-5-carboxylate ()
- Structure : Combines pyrimidine, triazine, and carbamate groups.
- Molecular weight and complexity (e.g., 724740-45-8 in ) suggest divergent pharmacokinetic properties .
Physicochemical and Analytical Comparisons
Molecular Weight and Solubility
- Target Compound : Estimated molecular weight ~400–450 g/mol (based on structural analogs).
- Comparison :
Biological Activity
Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate is a compound of interest due to its potential biological activities, particularly in the context of its applications in medicinal chemistry and environmental science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Ethyl Group : Contributes to the lipophilicity of the molecule.
- Trichloro Group : Imparts significant biological activity and potential toxicity.
- Pyrimidine Ring : Known for its role in various biological processes and interactions with biological targets.
Antimicrobial Activity
Research has indicated that carbamate derivatives exhibit notable antimicrobial properties. Ethyl carbamate derivatives are often evaluated for their effectiveness against a range of bacterial strains. A study highlighted that similar compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that ethyl carbamate derivatives could be promising candidates for developing new antibiotics .
Antitumor Activity
The potential antitumor effects of ethyl carbamate derivatives have been explored in various studies. For instance, certain derivatives have demonstrated inhibitory activity against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the pyrimidine moiety is believed to enhance these effects by interacting with specific cellular pathways involved in tumor growth .
Acute and Chronic Toxicity
The trichloro group in this compound raises concerns regarding its toxicity. Studies on similar trichloro compounds have reported acute toxicity symptoms such as respiratory distress and neurological impairment upon high-dose exposure. Chronic exposure has been associated with liver and kidney damage, as well as potential carcinogenic effects .
Genotoxicity
Genotoxic effects have been observed in related compounds, raising questions about the safety profile of this compound. Evidence suggests that metabolites formed during the metabolism of trichloro compounds can lead to DNA damage and mutations, which are critical factors in assessing cancer risk .
Case Study 1: Environmental Impact
A case study focusing on the environmental impact of trichloroethylene (TCE), a compound structurally similar to ethyl carbamate, revealed significant bioremediation potential through microbial degradation pathways. This research indicated that certain bacterial strains could effectively degrade TCE under anaerobic conditions, which may also apply to similar carbamates .
Case Study 2: Clinical Observations
Clinical observations linked chronic exposure to trichloro compounds with increased risks of developing liver cancer and other health issues. These findings underscore the need for careful evaluation of this compound regarding its long-term effects on human health .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, potassium carbonate in DMF can act as a base to deprotonate the thiol group of 6-methylpyrimidine-4-thiol, enabling its reaction with a trichloroethyl electrophile (e.g., 2,2,2-trichloroethyl bromide). Subsequent carbamate formation can be achieved using ethyl chloroformate. Yield optimization may require controlled temperature (room temperature to 50°C), stoichiometric adjustments (e.g., 1.5–2 equivalents of alkylating agents), and purification via recrystallization (e.g., 2-propanol) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze H and C spectra to confirm the presence of the pyrimidine ring (aromatic protons), trichloroethyl group (split signals for CHCl), and carbamate carbonyl (~155 ppm in C NMR).
- Mass Spectrometry (ESIMS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to confirm bond geometries and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
Q. What preliminary assays are suitable for assessing this compound’s biological activity?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory activity : Evaluate inhibition of carrageenan-induced inflammation in rodent models, comparing results to standards like ibuprofen .
- Enzyme inhibition : Screen against CYP2E1 (via microsomal assays) due to structural similarity to ethyl carbamate, a known CYP2E1 substrate .
Advanced Research Questions
Q. How can molecular docking studies elucidate the binding mechanisms of this compound to biological targets?
- Methodological Answer :
- Software : Use AutoDock Vina for docking simulations, leveraging its improved scoring function and multithreading capabilities for efficiency .
- Target Selection : Prioritize enzymes like CYP2E1 (metabolism) or inflammatory mediators (e.g., COX-2).
- Validation : Cross-reference docking results with experimental data (e.g., IC values) and visualize interactions (e.g., hydrogen bonds, hydrophobic contacts) using UCSF Chimera .
Q. How should researchers address contradictions in toxicity data between in vitro and in vivo models?
- Methodological Answer :
- Metabolic Profiling : Compare metabolic pathways in hepatic microsomes (human/rodent) to identify species-specific activation/detoxification mechanisms. For example, CYP2E1-mediated oxidation may generate reactive intermediates (e.g., vinyl carbamate) that explain discrepancies .
- Dose-Response Analysis : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro IC values with in vivo exposure levels.
Q. What strategies can improve the compound’s stability during storage and experimental use?
- Methodological Answer :
- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the carbamate group).
- Formulation : Store in anhydrous solvents (e.g., DMSO) under inert gas (N) to prevent oxidation. Add stabilizers like BHT (butylated hydroxytoluene) for radical-sensitive moieties .
Q. How can researchers optimize the compound’s selectivity for target enzymes over off-target proteins?
- Methodological Answer :
- Structural Modification : Introduce substituents to the pyrimidine ring (e.g., electron-withdrawing groups) to enhance hydrogen bonding with target active sites.
- Competitive Binding Assays : Use fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinities for related enzymes (e.g., CYP3A4 vs. CYP2E1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
